Benzyl(o-tolyl)sulfane
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Overview
Description
Benzyl(o-tolyl)sulfane is an organic compound that belongs to the class of sulfides It consists of a benzyl group (C6H5CH2-) attached to an o-tolyl group (C6H4CH3-) through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(o-tolyl)sulfane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with o-tolylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired sulfane compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using organometallic catalysts, such as palladium or nickel, can be employed to enhance the yield and purity of the compound. These methods often involve coupling reactions between benzyl halides and o-tolylthiols.
Chemical Reactions Analysis
Types of Reactions
Benzyl(o-tolyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfane to the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Benzyl(o-tolyl)sulfoxide, Benzyl(o-tolyl)sulfone.
Reduction: Benzylthiol, o-Tolylthiol.
Substitution: Various benzyl and o-tolyl derivatives.
Scientific Research Applications
Benzyl(o-tolyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzyl(o-tolyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound can form sulfoxides and sulfones, which may exhibit different chemical and biological properties. The pathways involved in these reactions often include the formation of reactive intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
- Benzyl(p-tolyl)sulfane
- Benzyl(m-tolyl)sulfane
- Phenyl(o-tolyl)sulfane
Uniqueness
Benzyl(o-tolyl)sulfane is unique due to the specific positioning of the methyl group on the o-tolyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior compared to its para and meta counterparts.
Biological Activity
Benzyl(o-tolyl)sulfane is an organic compound categorized as a sulfide, characterized by the presence of a benzyl group linked to an o-tolyl group via a sulfur atom. This compound has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.
Chemical Structure and Properties
This compound has a molecular formula of C₁₄H₁₄S and features both benzyl and o-tolyl moieties, which influence its chemical behavior and reactivity. The unique positioning of the methyl group on the o-tolyl ring affects its interactions with biological systems, making it distinct from other sulfide compounds such as Benzyl(p-tolyl)sulfane and Benzyl(m-tolyl)sulfane.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Staphylococcus aureus | 50 µg/mL | Cell membrane disruption |
Escherichia coli | 75 µg/mL | Metabolic interference |
Pseudomonas aeruginosa | 100 µg/mL | Cell wall synthesis inhibition |
Antioxidant Properties
This compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. It is known to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
The compound may activate several cytoprotective pathways, including:
- Nrf2 Activation : This transcription factor regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
- Glutathione Regulation : It plays a role in the synthesis and regeneration of glutathione, a critical antioxidant in cellular defense mechanisms .
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial effects of various sulfides, including this compound. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Oxidative Stress Model : Another study investigated the antioxidant effects of this compound in a model of oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in cell death and an increase in cell viability when treated with the compound, highlighting its protective role against oxidative damage .
Properties
Molecular Formula |
C14H14S |
---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-benzylsulfanyl-2-methylbenzene |
InChI |
InChI=1S/C14H14S/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
YKBJBHGUHLPSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
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